molecular formula C13H16N4O2 B2732110 N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428347-76-5

N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B2732110
CAS RN: 1428347-76-5
M. Wt: 260.297
InChI Key: MHNMDGNMISFSCY-UHFFFAOYSA-N
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Description

The compound “N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a complex organic molecule that contains several functional groups including a pyrrole ring, a pyrazole ring, and an oxazine ring . These functional groups are often found in biologically active compounds, suggesting that this compound may have potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole, pyrazole, and oxazine rings, and the introduction of the amide group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrrole ring (a five-membered ring with one nitrogen atom), a pyrazole ring (a five-membered ring with two nitrogen atoms), and an oxazine ring (a six-membered ring with one nitrogen atom and one oxygen atom) . The presence of these heterocyclic rings and the amide group could potentially influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrrole, pyrazole, and oxazine rings, as well as the amide group . These functional groups can participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the pyrrole, pyrazole, and oxazine rings, and the amide group . These functional groups could affect properties such as solubility, melting point, and acidity .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on exploring the synthesis mechanisms and chemical properties of related heterocyclic compounds. For instance, studies have detailed the reaction mechanisms, such as ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) involved in the synthesis of related pyrazolo and triazine derivatives, underscoring the complex chemistry and potential utility of these compounds in creating novel chemical entities (Ledenyova et al., 2018). Similarly, innovative pathways to synthesize related heterocycles have been explored, demonstrating their versatility and potential in medicinal chemistry and materials science (Youssef et al., 2011).

Biological Activities and Applications

The research extends to evaluating the biological activities of these compounds. Studies have shown that certain derivatives possess biocidal properties against a range of microorganisms, highlighting their potential as antimicrobial agents (Youssef et al., 2011). Furthermore, the synthesis of compounds incorporating the thiadiazole moiety has been investigated for their insecticidal properties, suggesting applications in agricultural pest management (Fadda et al., 2017).

Molecular Interactions and Drug Design

Another significant area of research involves studying the molecular interactions of related pyrrole-imidazole polyamides with DNA, providing insights into drug design and the development of therapeutic agents targeting specific DNA sequences (Liu & Kodadek, 2009). These studies underscore the potential of such compounds in designing targeted therapies for various diseases.

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Without specific studies, it’s difficult to provide detailed information on the safety and hazards of this compound .

properties

IUPAC Name

N-(2-pyrrol-1-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-12(14-4-8-16-5-1-2-6-16)11-10-15-17-7-3-9-19-13(11)17/h1-2,5-6,10H,3-4,7-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNMDGNMISFSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NCCN3C=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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